molecular formula C7H12N2 B1414754 2-(Cyclopentylamino)acetonitrile CAS No. 73339-14-7

2-(Cyclopentylamino)acetonitrile

Cat. No. B1414754
CAS RN: 73339-14-7
M. Wt: 124.18 g/mol
InChI Key: WOBHGFXOOLANIC-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)acetonitrile is a chemical compound with the molecular formula C7H12N2 and a molar mass of 124.18358 . It is used in various research and industrial applications .


Molecular Structure Analysis

The InChI code for 2-(Cyclopentylamino)acetonitrile is 1S/C7H12N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-4,6H2 . This indicates that the molecule consists of a cyclopentyl group attached to an amino group, which is further attached to an acetonitrile group.


Physical And Chemical Properties Analysis

2-(Cyclopentylamino)acetonitrile is a liquid at room temperature . The specific physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

Organic Synthesis

2-(Cyclopentylamino)acetonitrile: is a valuable intermediate in organic synthesis. It’s used to introduce the cyclopentylamino group into larger molecules, which can be pivotal in the synthesis of complex organic compounds. Its reactivity with various electrophiles and nucleophiles makes it a versatile building block for constructing cyclic and acyclic structures, potentially leading to new pharmaceuticals or materials .

Pharmaceutical Research

In pharmaceutical research, 2-(Cyclopentylamino)acetonitrile serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its transformation into different derivatives can lead to the development of new drugs with potential therapeutic applications, such as antiviral, antibacterial, or anti-inflammatory agents .

Material Science

The compound’s utility in material science stems from its ability to act as a monomer or a cross-linking agent. It can contribute to the development of novel polymers or co-polymers with unique properties like enhanced durability, flexibility, or biocompatibility, which are essential for medical devices, coatings, and other industrial applications .

Chemical Synthesis

2-(Cyclopentylamino)acetonitrile: is also employed in chemical synthesis as a reagent or catalyst. It can participate in various chemical reactions, including cyclization, alkylation, and arylation, to produce a wide range of chemical products. These products can be used as intermediates in the synthesis of dyes, resins, and other industrial chemicals .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly in the context of nitrile-converting enzymes. Understanding these interactions can provide insights into enzyme mechanisms and lead to the discovery of new biochemical pathways or the development of enzyme inhibitors .

Industrial Uses

Industrially, 2-(Cyclopentylamino)acetonitrile can be used in the manufacture of agrochemicals, such as pesticides or herbicides. Its chemical structure allows for the creation of compounds that can selectively target and disrupt the life cycle of pests or weeds, contributing to more efficient crop protection methods .

Safety and Hazards

2-(Cyclopentylamino)acetonitrile is associated with several hazard statements, including H302, H312, H315, H319, H332, H335, and H412 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may be harmful to aquatic life.

properties

IUPAC Name

2-(cyclopentylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-6-9-7-3-1-2-4-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBHGFXOOLANIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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